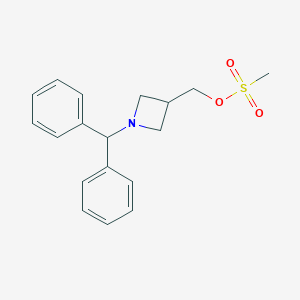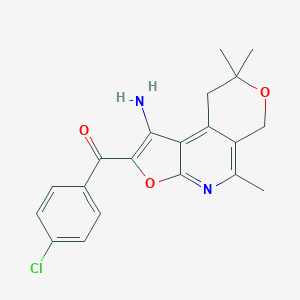
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of Methanone involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Methanone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methanone has been found to exhibit various biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which can help protect the body against oxidative stress and inflammation. Methanone has also been found to have neuroprotective effects, which can help prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methanone in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of new cancer drugs. However, one of the limitations of using Methanone is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of Methanone. One of the most promising directions is the development of new drugs for the treatment of cancer. Methanone has been found to be a potent inhibitor of cancer cells, and further research is needed to develop more effective drugs based on this compound. Another future direction is the study of Methanone's neuroprotective effects, which could lead to the development of new drugs for the treatment of neurodegenerative diseases. Finally, the synthesis of new derivatives of Methanone could lead to the development of more potent and selective drugs for various applications.
Conclusion:
In conclusion, Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, is a promising compound with potential applications in medicine and biotechnology. Its unique structure and properties make it an ideal candidate for various research studies, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of Methanone involves several steps, including the condensation of 4-chlorobenzaldehyde with 2-hydroxy-3-methyl-2-cyclopenten-1-one and the subsequent reaction with 2-amino-5,8,8-trimethyl-6H-furo(2,3-b)pyran-3-ol. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Methanone has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
Numéro CAS |
172985-17-0 |
|---|---|
Nom du produit |
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- |
Formule moléculaire |
C20H19ClN2O3 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
(3-amino-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-4-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C20H19ClN2O3/c1-10-14-9-25-20(2,3)8-13(14)15-16(22)18(26-19(15)23-10)17(24)11-4-6-12(21)7-5-11/h4-7H,8-9,22H2,1-3H3 |
Clé InChI |
BHCDHTHKTDHASH-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Cl)N)(C)C |
SMILES canonique |
CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Cl)N)(C)C |
Autres numéros CAS |
172985-17-0 |
Synonymes |
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4 ,3-d)pyridin-2-yl)(4-chlorophenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)

![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)
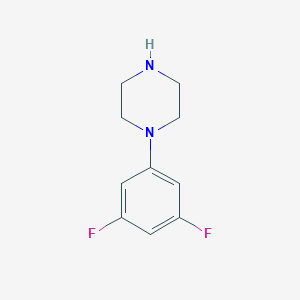
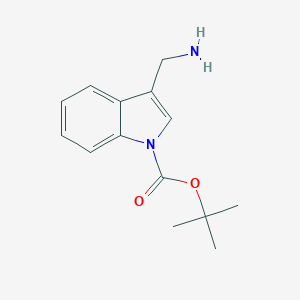
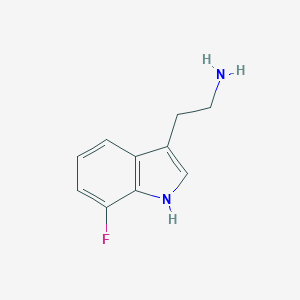

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)


![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
